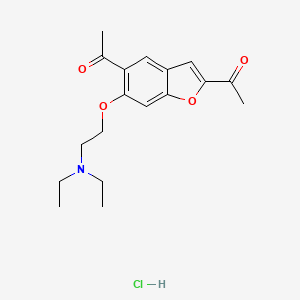
1,1'-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with diethylamino and ethanone groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Diethylamino Group: This step involves the reaction of the benzofuran intermediate with diethylamine under controlled conditions.
Attachment of Ethanone Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,2-Bis(dimethylamino)dimethylsilyl ethane
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
- 1,1,2-Trichloroethane
Uniqueness
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
90138-41-3 |
|---|---|
分子式 |
C18H24ClNO4 |
分子量 |
353.8 g/mol |
IUPAC名 |
1-[5-acetyl-6-[2-(diethylamino)ethoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)7-8-22-18-11-17-14(9-15(18)12(3)20)10-16(23-17)13(4)21;/h9-11H,5-8H2,1-4H3;1H |
InChIキー |
NZYIYYNPEWANTB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=C(C=C2C=C(OC2=C1)C(=O)C)C(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















